ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chloro group at position 6, a methyl group at position 4, and a 2-naphthylmethoxy moiety at position 5. The propanoate ester side chain at position 3 enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C26H23ClO5 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C26H23ClO5/c1-3-30-25(28)11-10-20-16(2)21-13-22(27)24(14-23(21)32-26(20)29)31-15-17-8-9-18-6-4-5-7-19(18)12-17/h4-9,12-14H,3,10-11,15H2,1-2H3 |
InChI Key |
ZSMZLSDNHXRLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC4=CC=CC=C4C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Lipophilicity Trends : The target compound’s 2-naphthylmethoxy group confers higher lipophilicity (estimated XLogP3 ~6.0) compared to analogs with smaller substituents (e.g., 3-methylphenylmethoxy: XLogP3 ~4.5 ). The trifluoromethyl analog balances lipophilicity (XLogP3 5.3) with electronic effects.
Steric and Electronic Effects : The bulkier 2-naphthyl group may hinder interactions with enzymes or receptors compared to less sterically demanding substituents like 3-methylphenylmethoxy . Conversely, the electron-withdrawing CF₃ group in could enhance metabolic stability.
Molecular Weight : The target compound’s higher molecular weight (~466.9 g/mol) may limit bioavailability under Lipinski’s Rule of Five criteria, whereas the 3-methylphenyl analog (414.88 g/mol) adheres more closely.
Research Implications
- Bioactivity Potential: Coumarins with lipophilic substituents (e.g., naphthyl or trifluoromethyl groups) are often investigated for antimicrobial, anticancer, or anti-inflammatory activities due to enhanced membrane penetration .
- Crystallographic Studies : Tools like SHELXL and WinGX/ORTEP are critical for resolving the crystal structures of such compounds, aiding in structure-activity relationship (SAR) studies.
Biological Activity
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate, with CAS number 575471-27-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound falls under the category of chromen derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on current research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 450.911 g/mol. The compound has a density of and a boiling point of at 760 mmHg .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values reported at approximately 10 µM for both cell types. Mechanistic studies indicated that the compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation models, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant decrease in serum levels of TNF-alpha and IL-6, indicating its effectiveness in reducing systemic inflammation. Histological examinations revealed reduced tissue damage in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
